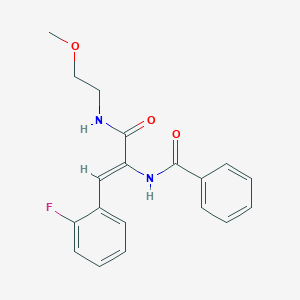

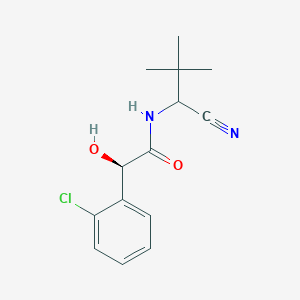

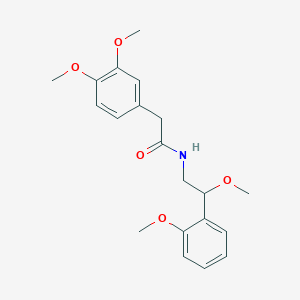

![molecular formula C25H20N6O3 B2503406 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251583-31-9](/img/structure/B2503406.png)

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems such as pyrrolidine, oxadiazole, and triazolopyridine. These systems are known for their prevalence in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives can be achieved through asymmetric syntheses, as described in the first paper, where a novel chiral pyrrolidine synthon is reacted with various organometallic reagents to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines . Similarly, the synthesis of oxadiazole and triazolopyridine derivatives is discussed in the second and fourth papers, where different synthetic routes are employed to obtain the desired heterocyclic systems . The fifth paper presents a TBAI/TBHP-catalyzed synthesis of triazolopyridines, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques. For instance, the crystal structure of a chiral pyrrolidine synthon was confirmed by X-ray crystallography . In another study, the structures of novel oxadiazole derivatives were confirmed by IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

The reactivity of the pyrrolidine system with organometallic reagents suggests that the compound may also undergo similar reactions, potentially leading to a variety of substituted derivatives . The oxadiazole and triazolopyridine rings in the compound may also participate in various chemical reactions, as indicated by the synthesis of related compounds involving condensation and oxidative cleavage reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the solubility, melting points, and stability of the compound may be similar to those of the pyrrolidine, oxadiazole, and triazolopyridine derivatives described in the papers .

Scientific Research Applications

Synthesis and Characterization

The synthesis of heterocyclic compounds containing 1,2,4-triazole and 1,2,4-oxadiazole rings is a subject of considerable interest due to the biological significance of these motifs. One approach to synthesizing these compounds involves cyclization reactions of hydrazides and semicarbazides with carbon disulfide and sulfuric acid, leading to the formation of 1,3,4-thiadiazole derivatives. Another method includes the reaction of amidoximes with chloropyridines, followed by hydrazinolysis and ester formation to yield various [1,2,4]triazolo[4,3-a]pyridine derivatives with the oxadiazole cycle in positions 6, 7, and 8. These synthetic routes are crucial for developing novel compounds with potential biological activities (El‐Sayed et al., 2008; Karpina et al., 2019).

Potential Biological Activities

The biological assessment of compounds bearing the 1,2,4-triazolo[4,3-a]pyridine and 1,2,4-oxadiazole scaffolds is driven by their interesting range of biological properties. For instance, the synthesis of novel acetamides containing the 1,2,4-oxadiazole cycle and their subsequent biological evaluation underline the importance of these compounds in medicinal chemistry. The diverse set of synthesized analogs often undergoes screening for antimicrobial, antifungal, and antiprotozoal activities, showcasing the versatility of these heterocyclic compounds in contributing to new therapeutic agents (Karpina et al., 2019; Dürüst et al., 2012).

properties

IUPAC Name |

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O3/c32-21-9-5-14-29(21)19-12-10-17(11-13-19)16-31-25(33)30-15-4-8-20(23(30)27-31)24-26-22(28-34-24)18-6-2-1-3-7-18/h1-4,6-8,10-13,15H,5,9,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGRTYKRILPODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

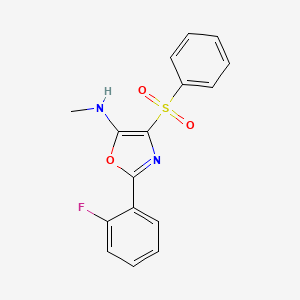

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2503324.png)

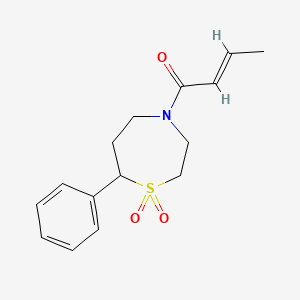

![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)

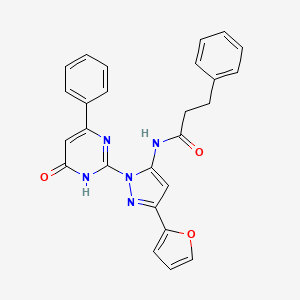

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)